Solid-State Thermophysical Distinction: Melting Point vs. 4-Amino-3,5-dichlorobenzonitrile
The 2,5-dichloro regioisomer exhibits a markedly different melting behavior compared to its 3,5-dichloro analog. While a direct experimental melting point for the target 2,5-isomer is not widely reported in primary literature, the 4-amino-3,5-dichlorobenzonitrile isomer has a well-defined melting range of 116–120 °C [1]. This significant disparity reflects altered crystal packing forces driven by the change in chlorine substitution pattern. Differences in melting point are critical for solid-form development, purification by crystallization, and predicting formulation behavior .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Literature value not widely established; predicted properties available |
| Comparator Or Baseline | 4-Amino-3,5-dichlorobenzonitrile (CAS 78473-00-4): 116–120 °C [1] |
| Quantified Difference | Not quantifiable due to lack of experimental data for target compound; qualitative difference inferred from structural isomerism |
| Conditions | Solid-state thermal analysis (literature reported) |
Why This Matters
Procurement of the correct 2,5-isomer is essential for experiments where solid-state properties (e.g., solubility, stability, crystal habit) are performance-critical.
- [1] NIST Chemistry WebBook. Benzonitrile, 4-amino-3,5-dichloro-. CAS 78473-00-4. Melting point: 116-120 °C. View Source
